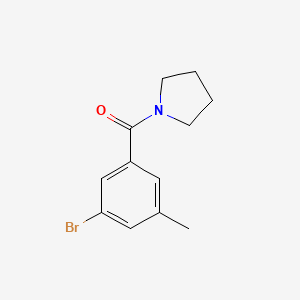![molecular formula C10H19NO2 B1448663 1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one CAS No. 1156469-15-6](/img/structure/B1448663.png)
1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one
Overview
Description
1-(4-(2-Hydroxyethyl)piperidin-1-yl)propan-1-one, more commonly known as 1-HEPPO, is an organic compound with a unique structure and wide range of applications. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, and has been used in various scientific research applications.
Scientific Research Applications
Synthesis of Bioactive Molecules
Piperidine derivatives are pivotal in the synthesis of bioactive molecules, particularly in the pharmaceutical industry. The hydroxyethyl group in 1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can act as a versatile intermediate for constructing complex molecules with potential biological activities .
Development of Central Nervous System (CNS) Drugs
The structural motif of piperidine is common in drugs targeting the CNS. This compound could serve as a precursor in the development of new therapeutic agents aimed at treating CNS disorders due to its ability to cross the blood-brain barrier .
Antimicrobial Agents
Research has shown that piperidine derivatives exhibit antimicrobial properties. The compound could be modified to enhance its efficacy against various bacterial and fungal pathogens .
Catalysts in Organic Synthesis
Piperidine derivatives can act as catalysts in organic synthesis reactions, such as hydrogenation, cyclization, and cycloaddition. This compound’s structure could be utilized to develop new catalytic systems that improve reaction efficiency .
Material Science
In material science, piperidine derivatives are used to modify the properties of materials, such as polymers. The compound could be incorporated into polymer chains to alter their flexibility, durability, and other physical properties .
Agricultural Chemistry
Piperidine derivatives are also explored for their use in agricultural chemistry, particularly as insecticides and herbicides. The compound’s structure could be optimized to create more effective and environmentally friendly agrochemicals .
properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-10(13)11-6-3-9(4-7-11)5-8-12/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKBKAATEDDKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



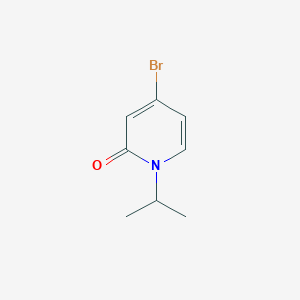

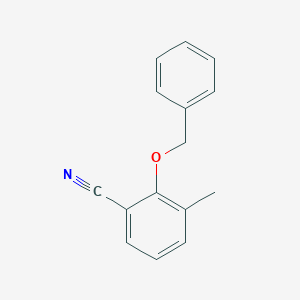
![3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B1448586.png)
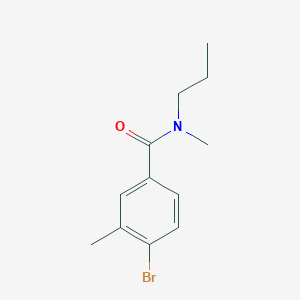



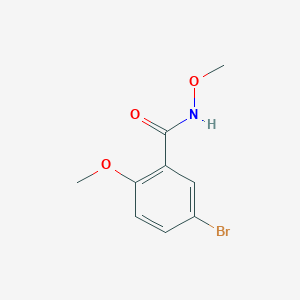

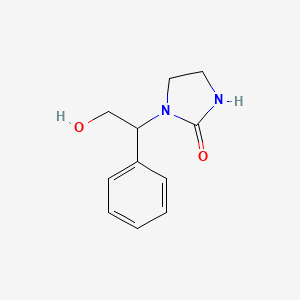
![N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B1448599.png)
